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molecular formula C18H16O2 B8665294 (9H-Fluoren-9-YL)methyl 2-methylprop-2-enoate CAS No. 106120-02-9

(9H-Fluoren-9-YL)methyl 2-methylprop-2-enoate

Cat. No. B8665294
M. Wt: 264.3 g/mol
InChI Key: DWGWOSOKKQDXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663412

Procedure details

Methacrloyl chloride (5 ml) was added dropwise to a cooled solution of 9-fluorene methanol (Aldrich Chemical Co. 5.04 g, 0.026 moles) in a mixture of dry tetrahydrofuran (15 ml) and dry triethylamine (10 ml). After 1 hour at 0° C. the reaction was quenched with water and extracted with ether. The resultant oil was flash chromatographed to give 0.70 g, (10% yield) of (9-fluorenyl)-methyl methacrylate (9 FMMA) as a light yellow oil. The original monomer stored at 0° C. polymerized over a period of 3 days. This material was dissolved in toluene and added dropwise to hexane, yielding a precipate of poly(9 FMMA) ([η]=0.28 dl/g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH:2]1[C:14]2[CH:13]([CH2:15][OH:16])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[O:17]1[CH2:21][CH2:20][CH2:19]C1.[CH2:22](N(CC)CC)C>>[C:21]([O:16][CH2:15][CH:13]1[C:14]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:17])[C:20]([CH3:22])=[CH2:19]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
5.04 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CO
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour at 0° C. the reaction was quenched with water
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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